![molecular formula C13H14N2O4 B14619134 N-[(1H-Indol-3-yl)acetyl]-L-serine CAS No. 57105-40-5](/img/structure/B14619134.png)
N-[(1H-Indol-3-yl)acetyl]-L-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1H-Indol-3-yl)acetyl]-L-serine is a compound that belongs to the class of organic compounds known as n-acyl-alpha amino acids. These compounds contain an alpha amino acid which bears an acyl group at its terminal nitrogen atom. The indole moiety in this compound is a significant heterocyclic system found in many natural products and drugs, playing a crucial role in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Indol-3-yl)acetyl]-L-serine typically involves the reaction of indole derivatives with serine. One common method is the palladium-catalyzed Larock indole synthesis, which is used to create the functionalized indole unit. This method involves a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction . Another method includes the Knoevenagel reaction, where indole-3-yl derivatives are acetylated with simple acetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[(1H-Indol-3-yl)acetyl]-L-serine undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
科学的研究の応用
N-[(1H-Indol-3-yl)acetyl]-L-serine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various biological processes, including cell signaling and metabolism.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-[(1H-Indol-3-yl)acetyl]-L-serine involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors involved in metabolic pathways, modulating their activity and leading to various biological effects. For instance, it can inhibit certain enzymes, thereby affecting cellular processes .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
N-[(1H-Indol-3-yl)acetyl]glycine: Similar structure but different biological activity.
Melatonin: A neuromodulator with a similar indole structure.
Uniqueness
N-[(1H-Indol-3-yl)acetyl]-L-serine is unique due to its specific combination of the indole moiety with the serine amino acid, which imparts distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
57105-40-5 |
|---|---|
分子式 |
C13H14N2O4 |
分子量 |
262.26 g/mol |
IUPAC名 |
(2S)-3-hydroxy-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H14N2O4/c16-7-11(13(18)19)15-12(17)5-8-6-14-10-4-2-1-3-9(8)10/h1-4,6,11,14,16H,5,7H2,(H,15,17)(H,18,19)/t11-/m0/s1 |
InChIキー |
NZVIVACUQIGJMI-NSHDSACASA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N[C@@H](CO)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


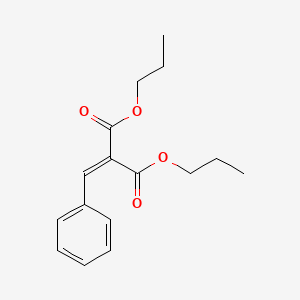
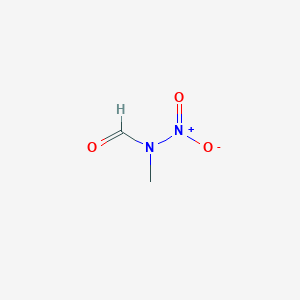
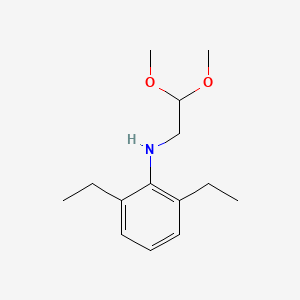
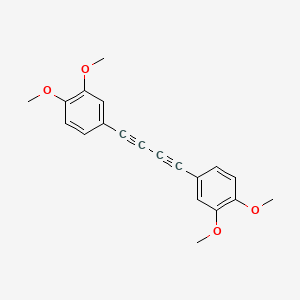
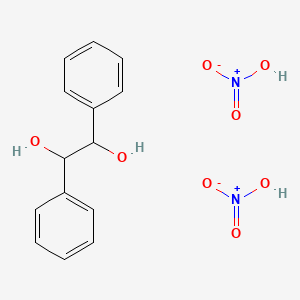
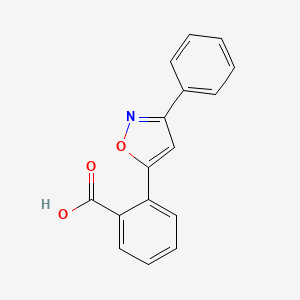

![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl](/img/structure/B14619099.png)
![Bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl-](/img/structure/B14619102.png)

![1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14619119.png)
![Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B14619121.png)
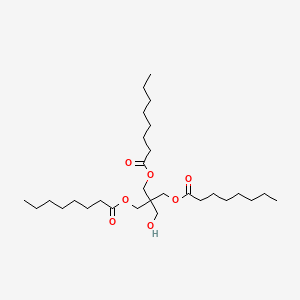
![Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14619140.png)
